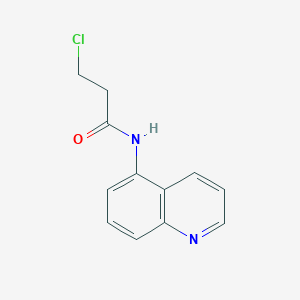

5-(3-Chloropropionamido)quinoline

Description

5-(3-Chloropropionamido)quinoline is a quinoline derivative characterized by a 3-chloropropionamido substituent at the 5-position of the quinoline ring. Its synthesis typically involves the reaction of substituted anilines with 3-chloropropionyl chloride under basic conditions, followed by cyclization via the Vilsmeier-Haack reaction to form the quinoline core . Key intermediates, such as 3-chloro-N-(substituted phenyl)propionamide, are generated during this process, which are subsequently functionalized to yield the final product.

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

3-chloro-N-quinolin-5-ylpropanamide |

InChI |

InChI=1S/C12H11ClN2O/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10/h1-5,8H,6-7H2,(H,15,16) |

InChI Key |

UZWQFPKJPFLRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Substitution Effects

The antiplasmodial and pharmacological activities of quinoline derivatives are highly sensitive to substitution patterns. For instance:

- Chloroquine and hydroxychloroquine feature a 4-position substitution with a piperazine or oxazine ring, respectively. These substituents enhance their ability to intercalate into heme aggregates in malaria parasites .

- In contrast, 5-(3-Chloropropionamido)quinoline substitutes the 5-position with a 3-chloropropionamido group. Studies on reversed chloroquine analogues indicate that 5-position substituents (e.g., chloro, methoxy) generally reduce antiplasmodial activity compared to 7-chloro-substituted derivatives . This suggests that the 5-position may sterically hinder interactions with biological targets, such as heme or parasite membrane proteins.

Table 1: Substituent Position and Activity Trends

Functional Group Comparisons

The 3-chloropropionamido group distinguishes this compound from other quinoline derivatives:

- Methoxy/methyl substituents (e.g., 3-methoxymethylquinoline) are synthesized via methoxylation of chloromethyl intermediates. These groups improve solubility but may reduce target affinity due to weaker electron-withdrawing effects .

- Nitro/trifluoromethyl substituents exhibit stronger electron-withdrawing effects, enhancing heme-binding capacity in some reversed chloroquines . However, the 3-chloropropionamido group’s intermediate electron-withdrawing strength may balance solubility and binding kinetics.

Table 2: Functional Group Impact on Physicochemical Properties

Binding affinity inferred from analogous antiplasmodial studies.

Implications for Drug Design

While 5-substituted quinolines like this compound may exhibit reduced antiplasmodial activity compared to 4- or 7-substituted analogues, their moderate electron-withdrawing properties and solubility could make them viable scaffolds for non-antimalarial applications (e.g., antimicrobial or anticancer agents). Further studies are needed to explore these avenues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.